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Introduction

This document provides detailed application notes and protocols for the use of AM095 free
acid in Guanine Nucleotide [y-S]Thiotriphosphate (GTPyS) binding assays. It is critical to note
that based on current scientific literature, AM095 free acid is a potent and selective antagonist
of the Lysophosphatidic Acid Receptor 1 (LPA1) and is not reported to be an antagonist of G-
Protein Coupled Receptor 84 (GPR84)[1][2][3]. Therefore, the protocols and data presented
herein focus on the established activity of AM095 at the LPA1 receptor.

The GTPyS binding assay is a functional assay used to measure the activation of G-protein
coupled receptors (GPCRS) in response to ligand binding[4][5]. Agonist activation of a GPCR
promotes the exchange of GDP for GTP on the a-subunit of the associated heterotrimeric G-
protein. The use of a non-hydrolyzable GTP analog, such as [3*S]GTPyS, results in the
accumulation of the activated Ga-[3*S]GTPyS complex, which can be quantified[5]. This assay
can be used to determine the potency and efficacy of agonists, as well as the inhibitory activity
of antagonists[4][5][6].

This application note will first detail the established use of AM095 free acid as an LPA1
antagonist in a GTPyS binding assay. A separate section will provide a brief overview of
GPR84 and its antagonists that have been characterized using this assay format.
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AMO95 Free Acid: A Potent LPA1 Receptor
Antagonist

AMO095 free acid has been characterized as a potent antagonist of the LPA1 receptor,
demonstrating inhibitory activity in GTPyS binding assays with recombinant human and mouse
LPA1 receptors[2][3].

: o . AMOS id Inhibition of

Receptor Assay Type Parameter Value (pM)
[3°*S]GTPyS Binding

Human LPA1 ICso0 0.98[2][3]
Assay
[3°S]GTPyS Binding

Mouse LPA1 ICso0 0.73[2][3]
Assay

Experimental Protocol: AM095 Free Acid in an LPA1l
GTPYS Binding Assay

This protocol is adapted from established methodologies for assessing LPA1 receptor
antagonists[2].

l. Materials and Reagents

o AMO95 free acid

e Membrane preparation: Chinese hamster ovary (CHO) cell membranes overexpressing
recombinant human or mouse LPA1.

e [33S]GTPYS: (specific activity >1000 Ci/mmol)
e Lysophosphatidic acid (LPA) (18:1): Agonist
e Guanosine diphosphate (GDP)

o Assay Buffer: 50 mM HEPES, 100 mM NacCl, 10 mM MgClz, pH 7.5
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e Saponin

o Fatty acid-free bovine serum albumin (BSA)
e 96-well microplates

 Scintillation counter

e Dimethyl sulfoxide (DMSO)

Il. Experimental Procedure

e Preparation of Reagents:

o Prepare a stock solution of AM095 free acid in DMSO. Further dilute in assay buffer to the
desired concentrations.

o Prepare a stock solution of LPA in a suitable solvent and dilute in assay buffer to the
desired concentration.

o Prepare the complete assay buffer containing 50 mM HEPES, 100 mM NaCl, 10 mM
MgClz, 50 pg/mL saponin, and 0.2% fatty acid-free BSA, pH 7.5.

o Prepare a solution of [3°S]GTPyS and 5 uM GDP in the complete assay buffer.
e Assay Protocol:
o In a 96-well microplate, add the following in order:
= Varying concentrations of AM095 free acid (or vehicle control - DMSO).
» 25 to 40 pg of cell membranes expressing the LPA1 receptor.

» A fixed concentration of the agonist LPA (e.g., 900 nM) to stimulate GTPyS binding. For
determining agonist activity of AM095, LPA is omitted.

o Incubate the plate at 30°C for 30 minutes to allow for antagonist binding.
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o Initiate the binding reaction by adding the [3*S]GTPyS and GDP solution to a final
concentration of approximately 0.1 nM [3>S]GTPyS.

o Incubate the plate at 30°C for an additional 30-60 minutes with gentle agitation.

e Termination and Detection:
o Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
o Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCI, pH 7.5).

o Dry the filters and measure the radioactivity bound to the filters using a scintillation
counter.

o Data Analysis:

o Determine the specific binding by subtracting the non-specific binding (in the presence of
a saturating concentration of unlabeled GTPyS) from the total binding.

o Plot the percentage of inhibition of agonist-stimulated [3>S]GTPyS binding against the
concentration of AMO095 free acid.

o Calculate the ICso value using non-linear regression analysis.

GPR84: An Inflammatory G-Protein Coupled
Receptor

While AM095 is not a GPR84 antagonist, GPR84 is a receptor of significant interest in
inflammation and immunology[7]. It is activated by medium-chain fatty acids and couples
primarily to the Gai/o signaling pathway[8]. Several potent and selective GPR84 antagonists
have been identified and characterized using GTPyS binding assays.

GPR84 Antagonists in GTPyS Binding Assays

A number of antagonists have been developed for GPR84 and their inhibitory effects have
been quantified using GTPyS binding assays. For instance, compounds such as GLPG1205
and the experimental compound 837 have been shown to be effective antagonists of human
GPR84 in this assay format[7][9][10]. These studies often utilize cell membranes from HEK293
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or CHO cells engineered to express human GPR84, sometimes as a fusion protein with a Ga
subunit to enhance the assay signal[9][10].
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Caption: LPA1 Receptor Signaling Pathway and Inhibition by AM095.
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Caption: GPR84 Signaling Pathway and Antagonism.

Experimental Workflow
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Caption: General Workflow for a [3*S]GTPyS Binding Assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Acid in GTPyS Binding Assays]. BenchChem, [2025]. [Online PDF]. Available at:
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binding-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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